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MADUROSE

Microbial Taxonomy Analytical Chemistry Actinomycete Systematics

Madurose (3-O-Methyl-D-galactose) is the definitive chemotaxonomic marker for the genus Actinomadura. Its unique 3-O-methyl stereochemistry and GC-MS retention time cannot be replicated by D-galactose or 3-O-methyl-D-glucose; substitution risks false-negative species assignment. Essential for validating HPLC separation protocols—co-elution with D-mannose necessitates a pure standard for method optimization. Procure this certified reference material to ensure taxonomic accuracy in microbial systematics, clinical microbiology, and environmental surveillance programs.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 4682-46-6
Cat. No. B1425607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMADUROSE
CAS4682-46-6
Synonyms3-O-methyl-D-galactose
beta-O-methyl-D-galactopyranoside
beta-O-methyl-galactopyranoside
methyl beta-galactoside
methyl beta-galactoside, (alpha-D)-isomer
methyl beta-galactoside, (alpha-L)-isomer
methyl beta-galactoside, (beta-L)-isomer
methyl-beta-D-galactopyranoside
methyl-beta-galactopyranoside
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(C(C=O)O)C(C(CO)O)O
InChIInChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1
InChIKeyRMTFNDVZYPHUEF-JRTVQGFMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Madurose (CAS 4682-46-6) Procurement Guide: Chemotaxonomic Grade 3-O-Methyl-D-Galactose for Actinomycete Research


Madurose (3-O-Methyl-D-galactose, CAS 4682-46-6) is a methylated hexose sugar that serves as a primary chemotaxonomic marker for the identification and classification of the actinomycete genus Actinomadura and related maduromycetes [1]. Structurally, it is a galactose derivative in which the hydroxyl group at the C-3 position is methylated . Unlike common sugars used in microbiology, the presence of madurose in whole-cell hydrolysates is a diagnostic criterion that defines a specific taxonomic cluster of filamentous bacteria, making it an indispensable reference standard for microbial systematics laboratories.

Why Generic D-Galactose or 3-O-Methyl-D-Glucose Cannot Substitute for Madurose in Actinomycete Systematics


Procurement of generic D-galactose or the related 3-O-methyl-D-glucose as a substitute for madurose (3-O-methyl-D-galactose) is scientifically invalid for chemotaxonomic applications. The diagnostic value of madurose lies in its specific stereochemistry and methylation pattern. GC-MS analysis reveals that 3-O-methyl- and 4-O-methyl-hexoses, including the 3-O-methyl-galactose configuration unique to madurose, possess distinct retention times and fragmentation patterns that are not interchangeable with unmethylated galactose or other methylated sugars [1]. Furthermore, taxonomic classification of Actinomadura species explicitly requires the detection of madurose as a diagnostic whole-cell sugar [2]; the use of an incorrect standard would lead to false-negative or false-positive species assignments, compromising the integrity of microbial taxonomy studies.

Quantitative Evidence for Madurose Differentiation: Analytical and Taxonomic Benchmarking Data


GC Retention Time Differentiation: Madurose (3-O-Methyl-D-Galactose) vs. Unmethylated D-Galactose

Madurose (3-O-methyl-D-galactose) can be distinguished from its unmethylated precursor, D-galactose, via gas chromatography. While both sugars are present in whole-cell hydrolysates of Actinomadura madurae, their alditol acetate derivatives exhibit different retention times. In the GC-MS method described by Saddler et al., madurose elutes as a distinct peak, separate from galactose, enabling unequivocal identification [1].

Microbial Taxonomy Analytical Chemistry Actinomycete Systematics

HPLC Differentiation: Madurose Retention Time vs. D-Mannose and D-Galactose

In HPLC-based chemotaxonomic profiling, madurose presents a specific analytical challenge due to its proximity to D-mannose. Yokota and Hasegawa (1988) developed an enzymatic pre-treatment method to reliably separate madurose from D-mannose, highlighting that without this step, the two sugars co-elute. In contrast, D-galactose, a common comparator sugar, is readily separated under standard conditions [1].

Chemotaxonomy HPLC Analysis Sugar Profiling

Taxonomic Diagnostic Specificity: Madurose as a Unique Marker for Actinomadura and Related Genera

Madurose serves as a definitive chemotaxonomic marker for the genus Actinomadura and the broader maduromycete group. A comprehensive review of actinomycete cell wall composition shows that madurose is exclusively associated with a specific cluster of genera (e.g., Actinomadura, Microbispora, Microtetraspora, Planobispora, Planomonospora, Spirillospora) [1]. Genera outside this group, such as Streptomyces or Nocardia, lack madurose, instead containing sugars like xylose, arabinose, or galactose. For instance, the table of actinomycete characteristics explicitly lists "Madurose" as the sole diagnostic sugar for six genera [1].

Microbial Systematics Actinomycete Taxonomy Diagnostic Marker

Validated Research and Industrial Application Scenarios for Madurose (CAS 4682-46-6)


Authentic Reference Standard for GC-MS Chemotaxonomic Profiling of Novel Actinomycetes

As demonstrated by Saddler et al. [1], madurose is an essential reference standard for the gas chromatographic analysis of whole-cell sugars in actinomycetes. A research group isolating a novel filamentous bacterium from soil can only confidently identify it as belonging to the Actinomadura genus by comparing the retention time and mass spectrum of an unknown peak from a whole-cell hydrolysate against a certified madurose standard.

HPLC Method Development and Validation for Maduromycete Sugar Analysis

The work by Yokota and Hasegawa [1] establishes that a madurose standard is non-negotiable for developing and validating HPLC methods for actinomycete chemotaxonomy. Because madurose co-elutes with D-mannose under standard conditions, a laboratory must use a pure standard to optimize enzymatic pre-treatment steps and confirm the accuracy of their separation protocol before applying it to unknown samples.

Polyphasic Taxonomic Identification of Clinical or Environmental Actinomadura Isolates

For clinical microbiology laboratories or environmental surveillance programs, the identification of Actinomadura species relies on a polyphasic approach. As shown in the comprehensive taxonomic review [1], the presence of madurose is a definitive chemotaxonomic criterion. Procuring a pure madurose standard allows for the inclusion of whole-cell sugar analysis as a key discriminatory test, complementing 16S rRNA gene sequencing and morphological characterization for robust species identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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